![molecular formula C15H21N3O2 B2680175 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide CAS No. 1008189-15-8](/img/structure/B2680175.png)
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide” is a synthetic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,3,4-tetrahydroquinoxaline core, which is a bicyclic system containing a benzene ring fused to a pyrazine ring. This core is substituted at the 2-position with an acetyl group linked to a propylamine .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not documented in the available literature .Aplicaciones Científicas De Investigación
- DMXAA , as it is commonly referred to, was initially identified as a potent antitumor agent. It exhibits promising activity against various cancer types, including melanoma, lung cancer, and renal cell carcinoma. Researchers have explored its mechanism of action, which involves stimulating the immune system and inducing tumor cell death. Clinical trials continue to investigate its efficacy in cancer treatment .
- DMXAA acts as an immunomodulator by activating immune cells, particularly dendritic cells and natural killer cells. It enhances the production of cytokines (such as interferon-alpha and tumor necrosis factor-alpha), promoting an antitumor immune response. This property makes it a potential candidate for combination therapies in cancer immunotherapy .
- The compound disrupts tumor blood vessels, leading to reduced blood supply and subsequent tumor regression. By targeting the tumor vasculature, DMXAA inhibits angiogenesis and compromises tumor growth. Researchers are investigating its use in combination with chemotherapy or radiation therapy .
- DMXAA exhibits antiviral activity against certain RNA viruses, including influenza and encephalomyocarditis virus. Its mechanism involves stimulating interferon production and inhibiting viral replication. This property could have implications for antiviral drug development.
- Studies suggest that DMXAA possesses anti-inflammatory properties. It modulates inflammatory pathways, potentially benefiting conditions like rheumatoid arthritis or inflammatory bowel disease. However, further research is needed to validate its clinical utility in these contexts .
- Beyond its medical relevance, DMXAA has potential environmental applications. Researchers have explored its use as a corrosion inhibitor for metals, particularly in industrial settings. Its ability to inhibit metal corrosion could contribute to sustainable practices in various industries.
Antitumor Activity
Immunomodulation
Vascular Disruption
Antiviral Properties
Anti-Inflammatory Effects
Environmental Applications
Safety And Hazards
Propiedades
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-4-5-16-14(19)8-13-15(20)18-12-7-10(3)9(2)6-11(12)17-13/h6-7,13,17H,4-5,8H2,1-3H3,(H,16,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZWEXWAZSQEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.